molecular formula C10H11IN4O B13852067 7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine

7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13852067
M. Wt: 330.13 g/mol
InChI Key: MBQJZFSTIUXVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 7th position, a morpholine ring at the 3rd position, and a triazolo[4,3-a]pyridine core structure. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. A one-pot synthesis method has been developed, which is efficient and operationally simple, allowing the reaction to proceed at room temperature . The reaction conditions are designed to be functional group tolerant and atom-economic, providing a facile access to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of the final product through techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

    Cyclization Reactions: The triazole ring can be further modified through cyclization reactions with other heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 7th position, while oxidation and reduction reactions can lead to changes in the electronic properties of the triazole ring.

Mechanism of Action

The mechanism of action of 7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell growth and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Iodo-3-morpholin-4-yl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom and the morpholine ring, which contribute to its distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a valuable compound in overcoming drug resistance in cancer therapy .

Properties

Molecular Formula

C10H11IN4O

Molecular Weight

330.13 g/mol

IUPAC Name

4-(7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)morpholine

InChI

InChI=1S/C10H11IN4O/c11-8-1-2-15-9(7-8)12-13-10(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2

InChI Key

MBQJZFSTIUXVQD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C3N2C=CC(=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.